Iobenguane sulfate

Übersicht

Beschreibung

m-Iodobenzylguanidin-hemisulfat: ist eine chemische Verbindung, die strukturell dem Neurotransmitter Noradrenalin ähnelt. Sie wird oft in ihrer radiojodierten Form für klinische Anwendungen eingesetzt, insbesondere bei der Diagnose und Behandlung von adrenergen Tumoren. Die Verbindung ist bekannt für ihre Fähigkeit, sich selektiv in Geweben anzureichern, die reich an sympathischen Neuronen und neuroendokrinen Tumoren sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von m-Iodobenzylguanidin-hemisulfat beinhaltet typischerweise die Reaktion von m-Iodobenzylamin mit Cyanamid unter sauren Bedingungen, um das Guanidinderivat zu bilden. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt und erfordert eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von m-Iodobenzylguanidin-hemisulfat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und UV-Detektion, um die Reinheit zu überwachen und Verunreinigungen zu identifizieren. Die Verbindung wird dann kristallisiert und gereinigt, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: m-Iodobenzylguanidin-hemisulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Jodgruppe in ein Wasserstoffatom umwandeln.

Substitution: Die Jodgruppe kann durch andere funktionelle Gruppen ersetzt werden, z. B. Amino- oder Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzylguanidinderivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

m-Iodobenzylguanidin-hemisulfat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese von radioiodmarkierten Verbindungen für Bildgebung und Therapie verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Hemmung der ADP-Ribosylierung und Beeinflussung der mitochondrialen Atmung.

Medizin: Klinisch bei der Diagnose und Behandlung von neuroendokrinen Tumoren wie Neuroblastom und Phäochromozytom eingesetzt.

Industrie: Wird bei der Entwicklung von Radiopharmazeutika für die gezielte Krebstherapie eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von m-Iodobenzylguanidin-hemisulfat beinhaltet seine selektive Aufnahme durch Gewebe, die reich an sympathischen Neuronen sind, über Noradrenalintransporter. Sobald die Verbindung in den Zellen angekommen ist, hemmt sie die argininabhängige Mono-ADP-Ribosylierung, beeinträchtigt die mitochondriale Atmung, stimuliert die Glykolyse und verhindert die terminale Differenzierung von Skelettmyoblasten . Diese Wirkungen tragen zu seinen antiproliferativen und proapoptotischen Eigenschaften bei, was es effektiv bei der Behandlung von neuroendokrinen Tumoren macht .

Wirkmechanismus

The mechanism of action of m-Iodobenzylguanidine hemisulfate involves its selective uptake by tissues rich in sympathetic neurons via norepinephrine transporters. Once inside the cells, the compound inhibits arginine-dependent mono-ADP-ribosylation, impairs mitochondrial respiration, stimulates glycolysis, and prevents terminal differentiation of skeletal myoblasts . These actions contribute to its antiproliferative and proapoptotic properties, making it effective in targeting neuroendocrine tumors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

m-Bromobenzylguanidin: Ähnlich in der Struktur, aber mit einem Bromatom anstelle von Jod.

p-Iodobenzylguanidin: Das Jodatom befindet sich in para-Stellung zur Benzylgruppe.

m-Iodobenzylamin: Es fehlt die Guanidingruppe, aber die jodsubstituierte Benzylstruktur bleibt erhalten

Einzigartigkeit: m-Iodobenzylguanidin-hemisulfat ist einzigartig aufgrund seiner hohen Affinität zu Noradrenalintransportern und seiner Fähigkeit, für klinische Anwendungen radiojodiert zu werden. Seine selektive Anreicherung in neuroendokrinen Geweben und Tumoren macht es zu einem wertvollen Werkzeug sowohl in der diagnostischen Bildgebung als auch in der gezielten Krebstherapie .

Biologische Aktivität

Iobenguane sulfate, commonly known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in diagnostic imaging and therapeutic applications for neuroendocrine tumors. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on recent research findings.

Overview of this compound

This compound is a synthetic analogue of norepinephrine and is utilized for both diagnostic imaging and therapeutic purposes, particularly in the treatment of certain types of tumors such as pheochromocytoma and neuroblastoma. The compound can be labeled with radioactive isotopes like iodine-123 or iodine-131, which allows for its use in single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy.

Pharmacokinetics

Iobenguane exhibits a unique pharmacokinetic profile characterized by rapid clearance from the bloodstream and significant accumulation in adrenergically innervated tissues. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Mean blood clearance | 58.1 mL/h/kg |

| Half-life in blood | 78.4 hours |

| Volume of distribution | 4,853 mL |

| Urinary excretion | 70-90% within 4 days |

Iobenguane is predominantly excreted via the kidneys, with minimal fecal elimination. Studies indicate that approximately 70-90% of the administered dose is recovered unaltered in urine within four days .

Biological Mechanism

The biological activity of this compound is primarily attributed to its ability to mimic norepinephrine, allowing it to bind to norepinephrine transporters (NETs) present in neuroendocrine tissues. This property facilitates both imaging and therapeutic applications by targeting tumors that express these receptors.

- Binding to NETs : Iobenguane selectively accumulates in tissues with high adrenergic innervation, such as the adrenal medulla and sympathetic nervous system tissues.

- Radiation Therapy : When labeled with iodine-131, iobenguane emits beta radiation that can induce cytotoxic effects in tumor cells, leading to cell death.

Diagnostic Imaging

Iobenguane labeled with iodine-123 is widely used for SPECT imaging to visualize neuroendocrine tumors. A phase 1 clinical trial demonstrated that high-specific-activity formulations of iobenguane provide superior heart-to-mediastinum ratios compared to conventional formulations, enhancing diagnostic accuracy .

Therapeutic Use

Iobenguane I-131 has received FDA approval for treating unresectable or metastatic pheochromocytoma and paraganglioma. In a multicenter phase II trial involving 81 patients, 25% experienced significant reductions in antihypertensive medication requirements, indicating therapeutic efficacy .

Safety Profile

The safety profile of this compound has been assessed in various clinical studies. Common adverse effects include:

| Adverse Reaction | Incidence (%) |

|---|---|

| Lymphopenia | ≥10% |

| Neutropenia | ≥10% |

| Thrombocytopenia | ≥10% |

| Fatigue | ≥10% |

| Nausea | ≥10% |

Notably, there is a reported incidence of myelodysplastic syndrome or acute leukemia in 6.8% of patients receiving therapeutic doses .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

- Case Study on Neuroblastoma : A pediatric patient with refractory neuroblastoma showed significant tumor reduction following treatment with iobenguane I-131, demonstrating its potential as a therapeutic agent .

- Pheochromocytoma Treatment : In a cohort study involving adults with pheochromocytoma, iobenguane I-131 treatment resulted in a 30% objective response rate and stabilization of disease in many patients who had previously undergone extensive therapies .

Eigenschaften

IUPAC Name |

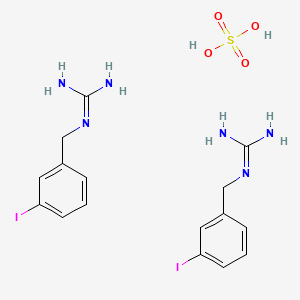

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNACDNPGABUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22I2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87862-25-7 | |

| Record name | Iobenguane sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOBENGUANE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.